4-Chloroquinoline-3-carbonitrile
Overview
Description
4-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. It is characterized by the presence of a chlorine atom at the 4th position and a cyano group at the 3rd position on the quinoline ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
Target of Action
It’s known that chloroquinoline derivatives have been used in the production of biologically active compounds .
Mode of Action
It’s worth noting that chloroquine, a related compound, inhibits the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin . This leads to the accumulation of toxic heme, killing the parasite .
Biochemical Pathways
The synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives have been studied extensively .
Pharmacokinetics
It’s noted that the compound has high gastrointestinal absorption and is bbb permeant .
Result of Action
It’s known that most types of reactions have been successfully applied and used in the production of biologically active compounds .
Action Environment
It’s worth noting that the success of related compounds, such as those used in suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Analysis
Biochemical Properties
It is known that quinoline derivatives, to which 4-Chloroquinoline-3-carbonitrile belongs, have been used in the synthesis of various bioactive heterocyclic compounds .
Cellular Effects
Preliminary studies suggest that quinoline derivatives may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloroaniline with malononitrile in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and catalysts like L-proline .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The cyano group at the 3rd position can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, and alcohols are commonly used.
Cyclization Reactions: Reagents like malononitrile and catalysts such as L-proline are used under reflux conditions in solvents like ethanol.
Major Products Formed:
- Substitution reactions yield derivatives with various functional groups replacing the chlorine atom.
- Cyclization reactions result in the formation of complex heterocyclic compounds with potential biological activity .
Scientific Research Applications
4-Chloroquinoline-3-carbonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 4-Chloroquinoline-3-carboxylic acid
- 2-Chloroquinoline-3-carbonitrile
Comparison: 4-Chloroquinoline-3-carbonitrile is unique due to the specific positioning of the chlorine and cyano groups, which influence its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has a cyano group instead of an aldehyde, which affects its chemical behavior and potential applications. Similarly, the presence of the cyano group distinguishes it from 4-Chloroquinoline-3-carboxylic acid, impacting its solubility and reactivity.
Properties
IUPAC Name |
4-chloroquinoline-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-7(5-12)6-13-9-4-2-1-3-8(9)10/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXMIOZRXOIQHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499416 | |
Record name | 4-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69875-49-6 | |
Record name | 4-Chloroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60499416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloroquinoline-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the modification of 4-chloroquinoline-3-carbonitrile with an arylamino group at position 4 and various substituents at positions 6 and 7 impact its interaction with HER-2 kinase?
A1: The research article [] investigates the development of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitrile derivatives as irreversible inhibitors of HER-2 kinase. The researchers found that attaching a large lipophilic group at the para position of the 4-(arylamino) ring significantly improved the potency of these compounds in inhibiting HER-2 kinase. Furthermore, incorporating a basic dialkylamino group at the end of the Michael acceptor moiety, typically introduced at position 6 or 7, enhanced both the inhibitory activity and water solubility. This enhancement is attributed to intramolecular catalysis of the Michael addition reaction with the HER-2 kinase. [] These findings highlight the critical role of specific structural modifications in influencing the interaction and inhibitory activity of these compounds towards HER-2 kinase.
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